ASP4132

AMPK Oncology Enzyme Activation

ASP4132 is the best-characterized direct AMPK activator for oncology research—EC50 18 nM, oral bioavailability, validated tumor regression in breast cancer xenografts (MDA-MB-453, SK-BR-3, AU565, OCUB-M). Its distinct benzimidazole-piperidine chemotype and optimized PK avoid confounding variables seen with indirect activators (AICAR, metformin) or isoform-biased alternatives (PF-06409577, MK-8722). With published synthetic routes (43% optimized yield), 99.09% purity benchmark, and Phase 1 clinical characterization, ASP4132 is the reference tool compound for AMPK signaling and mitochondrial complex I inhibition studies. Stock available for immediate dispatch.

Molecular Formula C19H12F6N4O2
Molecular Weight
Cat. No. B1574154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameASP4132
SynonymsASP4132;  ASP-4132;  ASP 4132.; Unknown
Molecular FormulaC19H12F6N4O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

ASP4132 for Scientific Procurement: Potent Orally Active AMPK Activator for Oncology Research


ASP4132 is a potent, orally active, direct activator of adenosine monophosphate-activated protein kinase (AMPK) developed by Astellas Pharma, with an EC50 of 18 nM in cell-free assays . It was advanced to Phase 1 clinical trials as a candidate for the treatment of human cancer, where it demonstrated limited clinical activity and dose-limiting toxicities (DLTs) that prohibited dose escalation [1]. The compound is characterized by a unique structural class distinct from other AMPK activators, with documented improvements in aqueous solubility, metabolic stability, and animal pharmacokinetics compared to its lead compound [2].

Why ASP4132 Cannot Be Replaced by Alternative AMPK Activators in Research Protocols


AMPK activators exhibit distinct mechanistic profiles, including direct versus indirect activation, isoform selectivity, and off-target effects. ASP4132 is a direct AMPK activator with a unique chemical structure and a specific EC50 profile [1]. Substituting it with indirect activators like AICAR or metformin would introduce confounding variables due to their non-specific effects on other pathways. Even among direct activators, compounds such as PF-06409577 exhibit β1-biased isoform selectivity, while MK-8722 acts as a systemic pan-activator associated with cardiac hypertrophy. O304 and PXL770 target metabolic diseases rather than oncology. These mechanistic divergences render direct substitution scientifically invalid without re-validation of assay systems and endpoints [2].

Quantitative Differentiation of ASP4132 Against Closest AMPK Activator Analogs


ASP4132 Exhibits Moderate AMPK Activation Potency Distinct from β1-Biased PF-06409577

ASP4132 activates AMPK with an EC50 of 18 nM in cell-free assays, representing a moderately potent direct activator . In contrast, PF-06409577 is a β1-biased activator with EC50 values of 7 nM for α1β1γ1 and 6.8 nM for α2β1γ1 isoforms, but >4000 nM for β2-containing complexes, demonstrating pronounced isoform selectivity absent in ASP4132 . This differential selectivity profile impacts downstream signaling and should inform compound selection based on experimental requirements.

AMPK Oncology Enzyme Activation

ASP4132 Demonstrates Optimized Physicochemical Properties Enabling Oral Bioavailability

Structural optimization from lead compound 2 to ASP4132 resulted in quantifiable improvements in aqueous solubility, metabolic stability, and animal pharmacokinetics [1]. While specific solubility values are not publicly disclosed, the successful oral administration in Phase 1 trials (5-15 mg doses) confirms in vivo oral bioavailability [2]. The synthetic process achieves 99.09% purity, with an improved overall yield of 43% from the medicinal route's 18%, ensuring reliable procurement quality [3].

Pharmacokinetics Drug Development Solubility

ASP4132 Shows Selective Growth Inhibition Against Human Cancer Cells Compared to AICAR

In comparative studies, compound 1 (a close analog in the ASP4132 series) demonstrated potent AMPK activation and attractive selective growth inhibition against human cancer cells relative to AICAR, a known direct AMPK activator [1]. While AICAR is an AMP mimetic that activates AMPK indirectly through cellular conversion to ZMP, ASP4132 acts directly and exhibits greater selectivity for cancer cells over normal cells, though specific IC50 values across a broad panel are not fully disclosed.

Cancer Cell Lines Growth Inhibition Selectivity

Recommended Research Applications for ASP4132 Based on Validated Differentiation


Oncology-Focused AMPK Activation Studies Requiring Oral Bioavailability

Given ASP4132's demonstrated oral bioavailability and selective growth inhibition against breast cancer cell lines (MDA-MB-453, SK-BR-3, AU565, OCUB-M) at nanomolar concentrations, it is the preferred tool compound for in vivo oncology studies where oral dosing is required [1]. Its optimized pharmacokinetic profile enables sustained AMPK activation in xenograft models, as evidenced by tumor regression in breast cancer models .

Cancer Cell Metabolism and Mitochondrial Function Studies

ASP4132 affects oxidative phosphorylation in mitochondria of metabolically-active tumor cells, reducing both energy production and tumor cell proliferation [1]. This makes it a valuable probe for studying the intersection of AMPK signaling, mitochondrial complex I inhibition, and cancer cell metabolism, particularly in settings where mitochondrial function is a key endpoint .

Reference Standard for New AMPK Activator Development in Oncology

As a well-characterized clinical candidate with published synthetic routes (43% optimized yield), purity standards (99.09%), and defined pharmacokinetic parameters, ASP4132 serves as a benchmark for developing next-generation oncology-focused AMPK activators. Its structural class (benzimidazole-piperidine scaffold) provides a distinct chemotype for medicinal chemistry optimization programs [1].

Quote Request

Request a Quote for ASP4132

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.